4-Methyl-2-(quinolin-2-yl)-4,5-dihydrooxazole
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Overview
Description
4-Methyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that features a quinoline moiety fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(quinolin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with glyoxal in the presence of an acid catalyst to form the quinoline ring, followed by cyclization with an appropriate oxazole precursor . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(quinolin-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydrooxazole derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
4-Methyl-2-(quinolin-2-yl)-4,5-dihydrooxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-Methyl-2-(quinolin-2-yl)-4,5-dihydrooxazole exerts its effects involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity . Additionally, the oxazole ring can form hydrogen bonds with enzyme active sites, inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,5-dihydrooxazole: Similar in structure but with a phenyl group instead of a quinoline moiety, leading to different chemical properties and applications.
Uniqueness
4-Methyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is unique due to its combined quinoline and oxazole functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H12N2O |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
4-methyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H12N2O/c1-9-8-16-13(14-9)12-7-6-10-4-2-3-5-11(10)15-12/h2-7,9H,8H2,1H3 |
InChI Key |
YAENRFJGHCTCGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(=N1)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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